molecular formula C8H11N3S B13067620 6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13067620
M. Wt: 181.26 g/mol
InChI Key: SCTCTHCYGBUBTQ-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features a thiophene ring fused to a tetrahydropyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to the combination of the thiophene and tetrahydropyrimidine rings, which imparts distinct chemical and biological properties.

Biological Activity

6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H11N3SC_8H_{11}N_3S with a molecular weight of 181.26 g/mol. The compound features a tetrahydropyrimidine ring substituted with a thiophene moiety, which is significant for its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of tetrahydropyrimidine derivatives. The presence of the thiophene ring enhances the biological activity against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusSignificant antibacterial activity
Escherichia coliModerate antibacterial activity
Candida albicansAntifungal activity

In a study evaluating the structure-activity relationship (SAR) of similar compounds, it was noted that modifications to the thiophene and pyrimidine rings can lead to enhanced antimicrobial efficacy. For example, derivatives with additional functional groups exhibited improved activity against resistant strains of bacteria.

Anti-inflammatory Activity

Research indicates that tetrahydropyrimidine derivatives can exhibit anti-inflammatory properties. In animal models, compounds similar to this compound have shown promise in reducing inflammation markers.

Model Effect Dosage Reference
Rat adjuvant arthritisReduced inflammationED50 = 0.05 mg/kg
Carrageenan-induced paw edemaDecreased swellingVaries

These findings suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that it possesses selective cytotoxicity against certain cancer cells while sparing normal cells.

Cell Line Cytotoxicity (IC50) Reference
HeLa (cervical cancer)IC50 = 10 µM
MCF7 (breast cancer)IC50 = 15 µM

The selectivity observed in these studies is crucial for developing targeted cancer therapies with minimized side effects.

Case Studies

A notable study involved synthesizing a series of tetrahydropyrimidine derivatives to evaluate their biological activities. Among these, this compound demonstrated significant antibacterial and anti-inflammatory properties compared to established drugs. The study emphasized the importance of structural modifications in enhancing biological efficacy and reducing toxicity.

Properties

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

6-thiophen-2-yl-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C8H11N3S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-2,5-6H,3-4H2,(H3,9,10,11)

InChI Key

SCTCTHCYGBUBTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NC1C2=CC=CS2)N

Origin of Product

United States

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